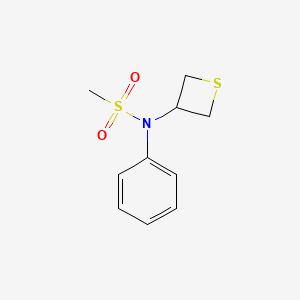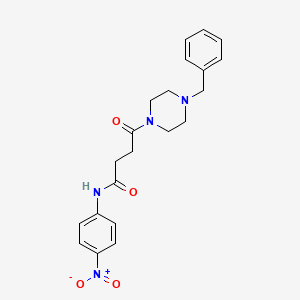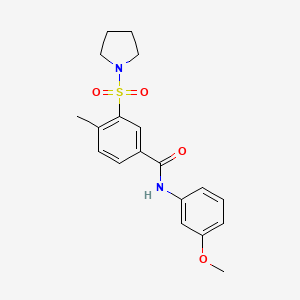![molecular formula C22H20N2O3 B4238297 N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4238297.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide
Vue d'ensemble
Description
N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been found to possess unique properties that make it useful in a wide range of applications, from drug development to material science.
Mécanisme D'action
The mechanism of action of N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been found to have a range of biochemical and physiological effects. In animal studies, N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been found to reduce inflammation and pain. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has also been found to inhibit the growth of cancer cells in vitro and in animal models. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been found to have a low toxicity profile, making it a potentially safe compound for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been found to have a low toxicity profile, making it a potentially safe compound for use in animal studies and potentially in humans. However, N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has several limitations for use in lab experiments. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide is a relatively new compound, and its mechanism of action is not fully understood. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has also been found to be relatively insoluble in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide. In the field of drug development, N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide could be further studied for its potential as a new pain and inflammation medication. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide could also be studied for its potential as a new cancer therapy. In material science, N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide could be further studied for its potential use in the development of new materials for optoelectronic and electronic devices. The mechanism of action of N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide could also be further studied to better understand how it works and to identify potential new targets for drug development.
Applications De Recherche Scientifique
N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been found to have potential applications in various fields of scientific research. In the field of drug development, N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs to treat pain and inflammation. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has also been found to possess anticancer properties, making it a potential candidate for the development of new cancer therapies.
In material science, N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been found to exhibit unique optical properties, making it useful in the development of new materials for optoelectronic devices. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has also been found to possess unique electrical properties, making it useful in the development of new electronic devices.
Propriétés
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-21(20-7-3-5-16-4-1-2-6-19(16)20)23-18-10-8-17(9-11-18)22(26)24-12-14-27-15-13-24/h1-11H,12-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXZASKDFOEQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4238236.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4238243.png)
![2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B4238248.png)

![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4238261.png)
![N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4238262.png)

![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B4238270.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfonyl)acetamide](/img/structure/B4238277.png)
![ethyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4238279.png)

![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1,2-dihydro-5-acenaphthylenyl)acetamide](/img/structure/B4238291.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]propyl}nicotinamide](/img/structure/B4238295.png)